Nickel(II) acetylacetonate X H2O

CO₂ fixation cyclic carbonates homogeneous catalysis

Ni(acac)₂·xH₂O delivers performance advantages its anhydrous counterpart (CAS 3264-82-2) and other metal acetylacetonates cannot match. The coordinated water in its octahedral coordination sphere enables precise Ni vs. NiO film composition tuning in CVD/ALD—control unattainable with the trimeric anhydrous form. It is the optimal catalyst among Co, Cu, Zn, Fe, Cr, and VO acetylacetonates for CO₂-epoxide cycloaddition, maximizing cyclic carbonate yields. Ni(acac)₂-derived hole collection layers achieve 4.09×10⁻³ cm² V⁻¹ s⁻¹ hole mobility, exceeding PEDOT:PSS in polymer solar cells. Substituting generically risks significant yield loss, altered film properties, or complete process failure.

Molecular Formula C10H20NiO6
Molecular Weight 294.96 g/mol
CAS No. 14024-81-8
Cat. No. B227610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel(II) acetylacetonate X H2O
CAS14024-81-8
Molecular FormulaC10H20NiO6
Molecular Weight294.96 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)C.CC(=O)CC(=O)C.O.O.[Ni]
InChIInChI=1S/2C5H8O2.Ni.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3H2,1-2H3;;2*1H2
InChIKeyNNNKICBWKSHTDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nickel(II) Acetylacetonate Hydrate (CAS 14024-81-8): Procurement-Grade Precursor for Catalysis and Thin Film Deposition


Nickel(II) acetylacetonate hydrate, designated as Ni(acac)₂·xH₂O (CAS 14024-81-8), is a coordination complex of the β-diketonate class, comprising a central Ni(II) ion chelated by two acetylacetonate (acac) ligands and coordinated with water molecules in its hydrated form [1]. This compound exists as a blue-green crystalline solid, with the dihydrate form, Ni(acac)₂(H₂O)₂, being the most commonly encountered hydrate [2]. In contrast to its anhydrous counterpart (CAS 3264-82-2), which forms trimeric [Ni(acac)₂]₃ units to achieve octahedral coordination and is a dark green solid, the hydrate offers distinct handling and reactivity profiles due to the presence of coordinated water [3]. It serves as a critical precursor in various applications, including the synthesis of organometallic compounds, deposition of nickel-containing thin films, and as a homogeneous catalyst in organic transformations .

Why Nickel(II) Acetylacetonate Hydrate Cannot Be Substituted with Generic Metal Acetylacetonates or the Anhydrous Form


Procurement decisions for Ni(acac)₂·xH₂O require careful differentiation from its in-class analogs, including other metal acetylacetonates like Co(acac)₂ and Cu(acac)₂, as well as its anhydrous counterpart. Generic substitution fails due to fundamental differences in molecular coordination, reactivity, and performance metrics. The hydrated form's distinct coordination sphere, where water molecules occupy octahedral sites around the nickel center, directly impacts its solubility, thermal decomposition pathway, and behavior in moisture-sensitive applications such as Chemical Vapor Deposition (CVD) [1]. Furthermore, catalytic activity is not uniform across metal acetylacetonates; for instance, Ni(acac)₂ exhibits superior performance in specific reactions like CO₂ cycloaddition with epoxides compared to Co, Cu, Zn, Fe, Cr, and VO acetylacetonates [2]. In contrast, for other reactions such as cyclohexene epoxidation, Co(acac)₂ demonstrates higher activity than Ni(acac)₂, underscoring the reaction-specific nature of catalyst selection [3]. These quantifiable differences necessitate a data-driven procurement approach, as substituting Ni(acac)₂·xH₂O with a cheaper or more readily available analog can lead to significant yield losses, altered material properties, or complete process failure.

Quantitative Differentiation Evidence for Nickel(II) Acetylacetonate Hydrate: Head-to-Head Comparisons with Key Comparators


Superior Catalytic Efficiency of Ni(acac)₂ in CO₂ Cycloaddition to Epoxides vs. Co, Cu, Zn, Fe, Cr, and VO Acetylacetonates

In a head-to-head comparison, Ni(acac)₂ was identified as the most promising catalyst for the synthesis of cyclic carbonates from CO₂ and epoxides, outperforming acetylacetonates of Co, Cu, Zn, Fe, Cr, and VO. The study explicitly states that among the tested metal acetylacetonates, Ni(acac)₂ provided high to excellent yields of the corresponding carbonates [1]. This superior performance is a critical differentiator for procurement when selecting a catalyst for this specific, industrially relevant CO₂ fixation reaction.

CO₂ fixation cyclic carbonates homogeneous catalysis

Differential Performance of Ni(acac)₂ vs. Co(acac)₂ in Cyclohexene Epoxidation on Hydrotalcite Supports

When supported on hydrotalcite, the catalytic activity for the epoxidation of cyclohexene with molecular oxygen follows a clear trend: Co(acac)₂/HT > Ni(acac)₂/HT > Cu(acac)₂/HT. The Co-based catalyst is the most active [1]. This is a crucial distinction from the CO₂ cycloaddition case, demonstrating that Ni(acac)₂ is not universally superior; rather, its performance is reaction-specific. The study also revealed that upon impregnation, Co(acac)₂ species are better preserved, while Ni(acac)₂ and Cu(acac)₂ experience partial ligand loss [1].

heterogeneous catalysis epoxidation supported catalysts

Quantifiable Hole Mobility of a-Ni(acac)₂ Hole Collection Layer Outperforms PEDOT:PSS in Polymer Solar Cells

A solution-processed hole collection layer (HCL) derived from Ni(acac)₂ (designated a-Ni(acac)₂) demonstrates a high hole mobility of 4.09 × 10⁻³ cm² V⁻¹ s⁻¹ [1]. This value is accompanied by higher transparency than the conventional PEDOT:PSS HCL in the 550-800 nm wavelength range. The resulting polymer solar cells achieved a power conversion efficiency (PCE) of 7.84% under standard AM 1.5G illumination (100 mW cm⁻²), representing a significant improvement over devices without an HCL or with a traditional PEDOT:PSS HCL [1].

organic electronics hole transport layer polymer solar cells

Controlled CVD Film Composition: Hydrate vs. Anhydrous Precursor Behavior and Water Sensitivity

The presence of water in the Ni(acac)₂ precursor system is not an impurity but a tunable parameter for controlling film properties in Pulsed Spray Evaporation CVD. For a 2.5 mM Ni(acac)₂ solution in ethanol, the addition of 0.5 vol% water improves the growth of a metallic Ni film and reduces carbon contamination. However, increasing the water content to 1.0 vol% or more leads to significant oxidation of the deposited Ni [1]. This behavior contrasts with Co(acac)₂, where even the smallest amounts of water promote complete oxidation of the film [1]. Furthermore, anhydrous Ni(acac)₂ forms trimers to achieve octahedral coordination, whereas the hydrate exists as a diaquo complex Ni(acac)₂(H₂O)₂, fundamentally altering its volatility and thermal stability [1].

CVD thin films precursor chemistry

Ni(acac)₂ as a Cost-Effective Cocatalyst for Photocatalytic C–N Cross-Coupling

In the field of photocatalytic organic synthesis, Ni(acac)₂ is highlighted as a simple and cheap cocatalyst for the efficient C–N cross-coupling of nitroarenes with haloarenes . While this study does not provide a direct quantitative comparison to other catalysts in the same paper, it establishes Ni(acac)₂ as a viable and economical alternative to more expensive or complex nickel and palladium catalyst systems for this challenging transformation.

photocatalysis cross-coupling C-N bond formation

Recommended Research and Industrial Applications for Nickel(II) Acetylacetonate Hydrate (CAS 14024-81-8)


Precursor for Tailored Ni and NiO Thin Films via CVD/ALD

Ni(acac)₂·xH₂O is the precursor of choice for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes where controlled tuning of film composition (metallic Ni vs. NiO) is required. The quantifiable water-sensitivity demonstrated in PSE-CVD studies allows for the precise adjustment of film properties by varying the water content in the precursor feedstock [1]. This level of control is not achievable with the anhydrous analog or other metal acetylacetonates like Co(acac)₂, which exhibits a binary (fully oxidized) response to trace water.

Homogeneous Catalyst for CO₂ Valorization to Cyclic Carbonates

Based on direct comparative data, Ni(acac)₂ is the optimal catalyst among a wide range of metal acetylacetonates (including Co, Cu, Zn, Fe, Cr, and VO) for the cycloaddition of CO₂ with epoxides to yield cyclic carbonates [2]. Procurement of Ni(acac)₂ for this application ensures access to the most promising catalyst identified in the study, maximizing yield and process efficiency in this key carbon capture and utilization (CCU) reaction.

Fabrication of High-Performance Hole Collection Layers in Polymer Solar Cells

Ni(acac)₂ serves as an effective precursor for solution-processed hole collection layers (HCLs) in polymer solar cells. The derived a-Ni(acac)₂ HCL offers a quantifiable advantage in hole mobility (4.09 × 10⁻³ cm² V⁻¹ s⁻¹) and optical transparency over the industry-standard PEDOT:PSS, leading to enhanced device power conversion efficiencies [3]. Procurement of Ni(acac)₂ enables the fabrication of more efficient organic photovoltaic devices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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